molecular formula C11H15N5O2S B14002387 2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione CAS No. 91296-13-8

2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione

Cat. No.: B14002387
CAS No.: 91296-13-8
M. Wt: 281.34 g/mol
InChI Key: AJXWRHSYGALQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine ring substituted with amino and hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to inhibit specific enzymes and pathways.

    Industry: The compound’s reactivity makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione involves its interaction with specific molecular targets. It can inhibit viral replication by interfering with viral DNA polymerase, making it a potent antiviral agent. Additionally, it can inhibit certain enzymes involved in cancer cell proliferation, highlighting its potential as an anticancer agent .

Properties

CAS No.

91296-13-8

Molecular Formula

C11H15N5O2S

Molecular Weight

281.34 g/mol

IUPAC Name

2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione

InChI

InChI=1S/C11H15N5O2S/c12-11-14-9-8(10(19)15-11)13-4-16(9)6-1-5(3-17)7(18)2-6/h4-7,17-18H,1-3H2,(H3,12,14,15,19)

InChI Key

AJXWRHSYGALQIU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1CO)O)N2C=NC3=C2NC(=NC3=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.